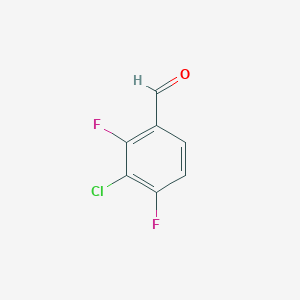

3-Chloro-2,4-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQQCWWJXDNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395716 | |

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127675-46-1 | |

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde

Chemical and Physical Properties

3-Chloro-4-fluorobenzaldehyde is a derivative of benzaldehyde with a chlorine atom at the 3-position and a fluorine atom at the 4-position.[1] These electron-withdrawing substituents influence the compound's reactivity, particularly in electrophilic and nucleophilic substitution reactions.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 34328-61-5 | [4][5] |

| Molecular Formula | C₇H₄ClFO | [1][4] |

| Molecular Weight | 158.56 g/mol | [1][4] |

| Appearance | Colorless to light yellow crystalline powder or solid | [1][2] |

| Melting Point | 24°C to 30°C | [1] |

| Boiling Point | 106-119°C / 22 Torr (29.3 mbar) | [6][7][8] |

| Purity | Commonly available at ≥96% to ≥99.0% | [1][9] |

Experimental Protocols: Synthesis

A common and effective method for the industrial production of 3-Chloro-4-fluorobenzaldehyde is through a halogen exchange reaction, starting from 3,4-Dichlorobenzaldehyde.[6][7]

Synthesis via Halogen Exchange Fluorination

This protocol details the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride.

Objective: To synthesize 3-Chloro-4-fluorobenzaldehyde from 3,4-Dichlorobenzaldehyde.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Spray-dried Potassium Fluoride (KF)

-

Tetraphenylphosphonium Bromide (or other quaternary phosphonium salt catalyst)

-

High-temperature reactor with nitrogen inlet and distillation apparatus

Procedure:

-

Reaction Setup: In a high-temperature reactor suitable for anhydrous conditions, combine 3,4-Dichlorobenzaldehyde (e.g., 8.8 g, 50 mmol), spray-dried potassium fluoride (e.g., 4.36 g, 75 mmol), and a catalytic amount of tetraphenylphosphonium bromide.[6][7]

-

Reaction Conditions: The reaction vessel is purged with nitrogen gas to create an inert atmosphere. The mixture is then heated to 230°C and maintained at this temperature for one hour with continuous stirring.[6][7]

-

Work-up and Purification: After one hour, the reactor is cooled to room temperature. The product, 3-Chloro-4-fluorobenzaldehyde, is isolated from the reaction mixture via distillation under reduced pressure.[6][7]

-

Characterization: The final product is a liquid with a reported boiling point of 106-119°C at 22 Torr, achieving a yield of approximately 66%.[7][8]

Applications in Drug Development and Medicinal Chemistry

3-Chloro-4-fluorobenzaldehyde is a highly valued precursor in the pharmaceutical industry, primarily for the synthesis of kinase inhibitors used in oncology.[6] The specific placement of halogen atoms can enhance metabolic stability and binding affinity of the final drug molecule.[10]

Key Therapeutic Areas:

-

Oncology: It is a key starting material for epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein (MAP) kinase inhibitors.[6] These drugs target signaling pathways that are often dysregulated in cancer cells.

-

Anti-inflammatory and Analgesic Drugs: The compound serves as an intermediate in the synthesis of various anti-inflammatory and pain-relief medications.[3]

-

Antimicrobial Agents: The aldehyde group allows for the creation of Schiff bases and other derivatives which can be investigated for antimicrobial properties.[11]

The aldehyde group is highly reactive and can readily undergo reactions such as Wittig reactions, reductive aminations, or condensations to build more complex molecular scaffolds necessary for therapeutic activity.

Other Industrial Applications

Beyond pharmaceuticals, 3-Chloro-4-fluorobenzaldehyde is utilized in other sectors:

-

Agrochemicals: It is a precursor for manufacturing effective pesticides and herbicides, where the halogen atoms can enhance the biological activity and stability of the final products.[1][2][3]

-

Material Science: The compound is sometimes used in the development of advanced materials like specialized polymers and resins, contributing to improved thermal stability and chemical resistance.[3]

Safety and Handling

3-Chloro-4-fluorobenzaldehyde is an irritant. Standard laboratory safety protocols should be strictly followed during its handling.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

3-Chloro-4-fluorobenzaldehyde is a versatile and highly valuable chemical intermediate. Its dual reactivity, stemming from the aldehyde group and the halogenated aromatic ring, provides a robust platform for the synthesis of a wide array of complex organic molecules. Its established role in the production of life-saving pharmaceuticals, particularly kinase inhibitors, underscores its significance in modern medicinal chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 34328-61-5: 3-Chloro-4-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 9. 34328-61-5 Cas No. | 3-Chloro-4-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 3-Chloro-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

Direct experimental values for the physical properties of 3-Chloro-2,4-difluorobenzaldehyde are not widely documented. However, by examining the properties of structurally similar compounds, we can estimate its likely characteristics. The following table summarizes the physical properties of several related benzaldehyde derivatives to provide a comparative context.

| Property | 3-Chloro-4-fluorobenzaldehyde | 2,4-Difluorobenzaldehyde | 6-Chloro-2,3-difluorobenzaldehyde | 3-Chloro-2,6-difluorobenzaldehyde | 4-Chloro-2,6-difluorobenzaldehyde |

| Molecular Formula | C₇H₄ClFO[1] | C₇H₄F₂O | C₇H₃ClF₂O[2] | C₇H₃ClF₂O | C₇H₃ClF₂O |

| Molecular Weight | 158.56 g/mol [1] | 142.10 g/mol | 176.55 g/mol [2] | 176.55 g/mol | 176.55 g/mol |

| Melting Point | 28-30 °C | 2-3 °C | N/A | 46-49 °C[3] | 68-73 °C |

| Boiling Point | Not available | 65-66 °C at 17 mmHg | 205.594 °C at 760 mmHg[2] | Not available | Not available |

| Density | Not available | 1.299 g/mL at 25 °C | 1.453 g/cm³[2] | Not available | Not available |

| Appearance | Not available | Colorless to pale yellow transparent liquid | White to pale yellow solid[2] | Not available | Solid |

| CAS Number | 34328-61-5[1] | 1550-35-2[4] | 797791-33-4[2] | 190011-87-1[3] | 252004-45-8 |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely crushed into a powder.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (or molten solid) is introduced into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is heated gently in a heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample Preparation: A small, measured amount of the solid compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.

-

Mixing: Each test tube is agitated or vortexed for a set period (e.g., 1 minute) to facilitate dissolution.

-

Observation: The solubility is visually assessed. The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature. For compounds that are insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of a crude solid organic compound, such as a substituted benzaldehyde, using recrystallization followed by purity verification.

Caption: Purification and Analysis Workflow

Conclusion

While specific physical property data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers by presenting data from closely related analogs and detailing the standard experimental protocols for determining these properties. The provided workflow for purification and analysis is a fundamental process in synthetic chemistry, applicable to this and many other solid organic compounds. Researchers intending to synthesize or use this compound should perform their own characterization to determine its precise physical properties and consult supplier-specific safety information.

References

An In-depth Technical Guide to 3-Chloro-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzaldehyde scaffold, imparts distinct chemical properties that are highly sought after in the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the chloro- and aldehyde functionalities offer reactive sites for diverse chemical transformations. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃ClF₂O |

| Molecular Weight | 176.55 g/mol |

| Boiling Point | 205.594 °C at 760 mmHg |

| Density | 1.453 g/cm³ |

| Flash Point | 78.141 °C |

| Refractive Index | 1.536 |

| Vapor Pressure | 0.248 mmHg at 25°C |

Data sourced from publicly available chemical databases.

Synthesis Protocols

The synthesis of substituted benzaldehydes is a well-established area of organic chemistry. While specific experimental details for the large-scale synthesis of this compound are proprietary to chemical suppliers, a general understanding of synthetic strategies for similar halogenated benzaldehydes can be instructive. Common methods include the formylation of a corresponding 1-chloro-2,4-difluorobenzene or the selective halogenation of a difluorobenzaldehyde precursor.

One plausible synthetic approach is the direct formylation of 1-chloro-2,4-difluorobenzene. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using organometallic reagents. The following diagram illustrates a generalized workflow for such a synthesis.

Figure 1: Generalized synthetic workflow for the formylation of 1-chloro-2,4-difluorobenzene.

A second approach involves the selective chlorination of 2,4-difluorobenzaldehyde. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Figure 2: Generalized synthetic workflow for the chlorination of 2,4-difluorobenzaldehyde.

Applications in Drug Development and Research

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.

3.1. Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a key intermediate. For instance, it can be utilized in the synthesis of novel kinase inhibitors, where the substituted phenyl ring can form crucial interactions within the enzyme's active site.

The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized from this compound, acts as an inhibitor.

Figure 3: Inhibition of a kinase signaling pathway by a hypothetical drug candidate.

3.2. Experimental Workflow for Inhibitor Screening

A typical experimental workflow to assess the efficacy of a compound derived from this compound as a kinase inhibitor would involve several key stages.

Figure 4: Experimental workflow for the evaluation of a kinase inhibitor.

Conclusion

This compound represents a valuable and highly functionalized building block for the synthesis of novel compounds in the pharmaceutical and material science sectors. Its unique combination of reactive sites and the presence of fluorine atoms make it an attractive starting material for creating molecules with enhanced biological activity and improved physicochemical properties. The experimental protocols and synthetic strategies outlined in this guide provide a foundational understanding for researchers and scientists to explore the full potential of this versatile chemical intermediate. As the demand for sophisticated and effective therapeutic agents continues to grow, the importance of such well-defined molecular scaffolds in the drug discovery and development pipeline cannot be overstated.

A Technical Guide to 3-Chloro-2,4-difluorobenzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and a combination of chloro and fluoro substituents, makes it a valuable intermediate in the production of complex organic molecules. The presence of fluorine atoms is particularly significant in medicinal chemistry, as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is a benzaldehyde derivative with a chlorine atom at the C3 position and fluorine atoms at the C2 and C4 positions of the benzene ring.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 127675-46-1[2] |

| Molecular Formula | C₇H₃ClF₂O[2] |

| SMILES | C1=C(C(=C(C=C1C=O)F)Cl)F |

| InChI | InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H[2] |

| InChIKey | PDBQQCWWJXDNJO-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 176.55 g/mol [2] |

| Exact Mass | 175.984049 g/mol [2] |

| Appearance | Pale Yellow Solid[2] |

| Purity | 97%[2] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

|---|

| Infrared (IR) | The IR spectrum shows characteristic peaks for the aldehyde C=O stretch and aromatic C-H and C-F bonds. A publicly available spectrum can be found on SpectraBase.[2] |

Synthesis and Experimental Protocols

The synthesis of substituted fluorobenzaldehydes often involves halogen exchange (Halex) reactions, where a less electronegative halogen (like chlorine) is replaced by fluorine. A plausible and industrially relevant method for preparing this compound is the fluorination of a corresponding dichlorinated precursor.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a representative method adapted from procedures for similar compounds, such as the synthesis of 3-chloro-4-fluorobenzaldehyde from 3,4-dichlorobenzaldehyde.[3][4]

Objective: To synthesize this compound from 2,3,4-trichlorobenzaldehyde via a nucleophilic aromatic substitution (halogen exchange) reaction.

Materials:

-

2,3,4-Trichlorobenzaldehyde

-

Spray-dried Potassium Fluoride (KF)

-

Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium bromide)

-

High-boiling point aprotic solvent (e.g., Sulfolane) or solvent-free conditions

-

Nitrogen gas (for inert atmosphere)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

High-temperature reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: In a high-temperature reactor, combine 2,3,4-trichlorobenzaldehyde, an excess of spray-dried potassium fluoride (approximately 1.5-2.0 molar equivalents per chlorine to be exchanged), and a catalytic amount of tetraphenylphosphonium bromide.

-

Reaction Conditions: The reaction can be run neat (solvent-free) or in a high-boiling aprotic solvent.[4] Purge the reactor with nitrogen gas to establish an inert atmosphere. Heat the mixture to a high temperature (typically 200-230°C) with vigorous stirring.[3]

-

Monitoring: Monitor the reaction progress over several hours using Gas Chromatography (GC) by analyzing small aliquots to observe the disappearance of the starting material and the formation of the product. The reaction selectively replaces the more activated chlorine atoms at positions 2 and 4.

-

Work-up: After the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and filter to remove inorganic salts.

-

Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: Purify the resulting crude product by vacuum distillation to isolate the this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate for building more complex molecules.[5] Its primary utility lies in providing a scaffold that can be elaborated through various chemical reactions involving the aldehyde group, such as condensations, reductions, and the formation of heterocyclic rings.[1]

Role in Kinase Inhibitor Synthesis: Many modern oncology drugs are kinase inhibitors, which block signaling pathways that drive cancer cell proliferation. The substituted benzaldehyde structure is a common feature in the synthesis of these inhibitors.[3] The fluorine and chlorine atoms on the ring can modulate the electronic properties and conformation of the final molecule, improving its binding to the target kinase and enhancing its pharmacokinetic profile.

Safety Information

This compound is a specialized chemical intermediate with significant value in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its defined structure and the strategic placement of halogen atoms provide a versatile platform for synthetic chemists. A thorough understanding of its properties and reactivity is essential for its effective use in research and development, particularly in the creation of next-generation kinase inhibitors and other complex therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Cas 797791-33-4,6-CHLORO-2,3-DIFLUOROBENZALDEHYDE | lookchem [lookchem.com]

- 6. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Chloro-2,4-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. The information presented herein is curated for an audience with a strong background in organic chemistry, offering detailed experimental protocols, quantitative data, and logical pathway diagrams to facilitate research and process development.

Executive Summary

The synthesis of this compound presents unique challenges due to the specific substitution pattern on the benzene ring. The presence of three halogen atoms influences the reactivity and regioselectivity of formylation reactions. This guide explores three principal synthetic strategies commencing from 1-chloro-2,4-difluorobenzene: ortho-lithiation followed by formylation, the Vilsmeier-Haack reaction, and the Rieche formylation. Additionally, an alternative route involving the oxidation of 2,4-difluoro-3-chlorotoluene is considered. Each route is evaluated based on its potential efficiency, required reaction conditions, and the availability of starting materials.

Data Presentation: A Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data associated with the plausible synthesis routes for this compound. It is important to note that while direct experimental data for the synthesis of this specific molecule is limited in published literature, the presented data is extrapolated from reactions performed on closely related substrates and serves as a reliable estimation for process development.

| Route Name | Starting Material | Key Reagents | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) (on analogous substrates) |

| Ortho-lithiation and Formylation | 1-Chloro-2,4-difluorobenzene | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 to 0 | 1 - 3 | 60-80 |

| Vilsmeier-Haack Reaction | 1-Chloro-2,4-difluorobenzene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) or neat DMF | 0 to 80 | 2 - 12 | Moderate (for electron-rich arenes) |

| Rieche Formylation | 1-Chloro-2,4-difluorobenzene | Titanium tetrachloride (TiCl₄), Dichloromethyl methyl ether | Dichloromethane (DCM) | -78 to 25 | 1 - 4 | Moderate to Good (for electron-rich arenes) |

| Oxidation of Toluene Derivative | 2,4-Difluoro-3-chlorotoluene | Oxidizing agent (e.g., MnO₂, CrO₃) | Varies | Varies | Varies | Varies |

Core Synthesis Routes and Methodologies

Ortho-lithiation followed by Formylation

This is arguably the most direct and regioselective method for the synthesis of this compound from 1-chloro-2,4-difluorobenzene. The principle of this reaction lies in the ability of the fluorine atom at the C2 position and the chlorine atom at the C1 position to direct the metalation (lithiation) to the adjacent C3 position. This is due to the coordinating effect of the halogen lone pairs with the lithium atom of the organolithium reagent. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired position.

Logical Pathway:

Caption: Ortho-lithiation and formylation pathway.

Detailed Experimental Protocol (Predicted):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material Addition: 1-Chloro-2,4-difluorobenzene is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. However, the application of this reaction to electron-deficient substrates such as 1-chloro-2,4-difluorobenzene can be challenging and may require forcing conditions. The electron-withdrawing nature of the three halogen atoms deactivates the aromatic ring towards electrophilic substitution.

Experimental Workflow:

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol (General):

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to an excess of N,N-dimethylformamide (DMF) with stirring.

-

Aromatic Substrate Addition: 1-Chloro-2,4-difluorobenzene is then added to the freshly prepared Vilsmeier reagent.

-

Reaction: The reaction mixture is heated, with the temperature and duration depending on the reactivity of the substrate. For an electron-deficient arene, this may require heating at elevated temperatures (e.g., 60-80 °C) for several hours.

-

Workup: After cooling, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium acetate or sodium hydroxide.

-

Extraction and Purification: The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is then purified.

Rieche Formylation

Similar to the Vilsmeier-Haack reaction, the Rieche formylation is typically used for electron-rich aromatic compounds.[6][7][8][9] This method employs a Lewis acid, such as titanium tetrachloride (TiCl₄), and a formylating agent like dichloromethyl methyl ether. The Lewis acid activates the formylating agent, making it a more potent electrophile. The application to 1-chloro-2,4-difluorobenzene would likely require optimization of the Lewis acid and reaction conditions to overcome the deactivation of the aromatic ring.

Logical Relationship:

Caption: Rieche formylation logical relationship.

Detailed Experimental Protocol (General):

-

Reaction Setup: A solution of 1-chloro-2,4-difluorobenzene in an inert solvent like dichloromethane (DCM) is prepared in a flask under a nitrogen atmosphere and cooled in an ice or dry ice/acetone bath.

-

Lewis Acid Addition: Titanium tetrachloride (TiCl₄) is added dropwise to the cooled solution.

-

Formylating Agent Addition: Dichloromethyl methyl ether is then added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at a low temperature for a period, after which it may be allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with water or a dilute acid, followed by extraction, washing, drying, and purification of the final product.

Oxidation of 2,4-Difluoro-3-chlorotoluene

An alternative approach involves the oxidation of the corresponding methyl-substituted precursor, 2,4-difluoro-3-chlorotoluene. This method avoids the direct formylation of the deactivated aromatic ring. The synthesis of the starting toluene derivative would be a prerequisite for this route. The oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents.

Experimental Workflow:

Caption: Oxidation of a toluene derivative.

Detailed Experimental Protocol (General):

-

Reaction Setup: 2,4-Difluoro-3-chlorotoluene is dissolved in a suitable solvent (e.g., a chlorinated hydrocarbon or an acid).

-

Oxidant Addition: The chosen oxidizing agent (e.g., manganese dioxide, chromium trioxide) is added to the solution.

-

Reaction: The reaction mixture is typically heated to facilitate the oxidation. The reaction progress is monitored by techniques such as TLC or GC.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts. The filtrate is then washed, dried, and the solvent is removed. The crude aldehyde is purified by distillation or chromatography.

Conclusion

The synthesis of this compound can be approached through several synthetic strategies, each with its own set of advantages and challenges. The ortho-lithiation and formylation route appears to be the most promising for achieving high regioselectivity and good yields, although it requires cryogenic temperatures and the handling of pyrophoric reagents. The Vilsmeier-Haack and Rieche formylations are well-established methods, but their efficiency may be limited by the electron-deficient nature of the starting material. The oxidation of a toluene derivative offers a viable alternative, provided the starting material is readily accessible. The choice of the optimal synthesis route will depend on factors such as the desired scale of production, available equipment, and safety considerations. Further experimental investigation and optimization are recommended to determine the most efficient and practical method for the synthesis of this valuable chemical intermediate.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Rieche formylation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 3-Chloro-2,4-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-2,4-difluorobenzaldehyde. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages established principles of spectroscopic analysis for aromatic aldehydes and comparative data from structurally similar compounds to present a detailed and predictive spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol . The presence of a chlorine atom and two fluorine atoms on the benzene ring, in addition to the aldehyde functional group, results in a unique electronic environment that influences its spectroscopic properties. The following sections detail the expected features in ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | s | - |

| Aromatic-H | 7.0 - 8.0 | m | - |

Predicted solvent: CDCl₃. The aromatic region will exhibit a complex multiplet due to spin-spin coupling between the aromatic protons and with the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 185 - 195 | d or t |

| C-Cl | 130 - 140 | d |

| C-F | 150 - 165 | d |

| Aromatic C-H | 110 - 135 | d or dd |

| Aromatic C (quaternary) | 120 - 140 | d or t |

Predicted solvent: CDCl₃. The signals for the fluorine-bearing carbons and adjacent carbons will be split due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong |

| C=C stretch (aromatic) | 1550 - 1600 | Medium-Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature.

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 176/178 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine (approx. 3:1 ratio). |

| 175/177 | [M-H]⁺ | Loss of the aldehydic proton. |

| 147/149 | [M-CHO]⁺ | Loss of the formyl group. |

| 112 | [M-CHO-Cl]⁺ | Subsequent loss of chlorine. |

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters:

-

Ionization energy (for EI): 70 eV.

-

Mass range: m/z 40-400.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended that researchers acquire experimental data on a purified sample and compare it with the predictive information presented herein.

An In-depth Technical Guide to the Chemical Reactivity Profile of 3-Chloro-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-2,4-difluorobenzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the influence of its halogen substituents on molecular properties. The presence of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | --INVALID-LINK-- |

| Molecular Weight | 176.55 g/mol | --INVALID-LINK-- |

| Appearance | Pale Yellow Solid/Liquid | --INVALID-LINK-- |

| CAS Number | 127675-46-1 | --INVALID-LINK-- |

| InChI | InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C(=C1C=O)F)Cl)F | --INVALID-LINK-- |

Synthesis

A plausible and efficient method for the synthesis of this compound involves the formylation of 1-Chloro-2,4-difluorobenzene. This can be achieved via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction. Given the directing effects of the halogen substituents (ortho, para-directing), formylation is expected to occur at the position para to the fluorine at C4 and ortho to the chlorine at C1 and fluorine at C2, yielding the desired product.

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Formylation of 1-Chloro-2,4-difluorobenzene (Vilsmeier-Haack Reaction)

This protocol is a representative procedure adapted from known formylation reactions of similar aromatic compounds.

Materials:

-

1-Chloro-2,4-difluorobenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Sodium acetate

-

Ice

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane at 0°C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

-

Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0°C and add a solution of 1-Chloro-2,4-difluorobenzene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise.

-

After the addition is complete, heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and sodium acetate.

-

Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the aldehyde functional group and the substituted aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

Reactions of the Aldehyde Group

3.1.1. Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid, using common oxidizing agents.

Figure 2: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Oxidation to 3-Chloro-2,4-difluorobenzoic acid

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Sulfuric acid (10%)

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Add a solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

-

Acidify the mixture with 10% sulfuric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield 3-Chloro-2,4-difluorobenzoic acid. Further purification can be achieved by recrystallization.

3.1.2. Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (3-Chloro-2,4-difluorophenyl)methanol, using reducing agents like sodium borohydride.

Figure 3: Reduction of the aldehyde to a primary alcohol.

Experimental Protocol: Reduction to (3-Chloro-2,4-difluorophenyl)methanol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to obtain (3-Chloro-2,4-difluorophenyl)methanol.

3.1.3. Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon readily undergoes nucleophilic addition.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) yields secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) produces alkenes.

-

Knoevenagel Condensation: Condensation with active methylene compounds in the presence of a base leads to the formation of α,β-unsaturated products.

References

Navigating the Synthesis and Procurement of 3-Chloro-2,4-difluorobenzaldehyde: A Technical Guide

For Immediate Release

Commercial Availability Assessment

As of the latest market analysis, 3-Chloro-2,4-difluorobenzaldehyde is not listed in the catalogs of prominent chemical suppliers as a readily available product. A comprehensive search of chemical vendor databases and platforms did not yield any direct suppliers for this specific isomer. This suggests that researchers requiring this compound will likely need to pursue custom synthesis services.

However, a closely related precursor, 3-Chloro-2,4-difluorobenzoyl chloride , is commercially available from suppliers such as Matrix Scientific. This acid chloride can serve as a direct precursor to the desired aldehyde through a reduction reaction.

Physicochemical and Safety Data

Due to its status as a likely non-commercial research chemical, a comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not publicly available. However, we can infer its properties and hazards based on its structure and data from closely related, commercially available isomers.

Table 1: Inferred and Known Properties of this compound and Related Compounds

| Property | This compound (Inferred) | 3-Chloro-2,4-difluorobenzoyl chloride[1] | 3-Chloro-4-fluorobenzaldehyde[2][3] | 2,4-Difluorobenzaldehyde[4][5][6][7] |

| CAS Number | Not Assigned | 157373-00-7 | 34328-61-5 | 1550-35-2 |

| Molecular Formula | C₇H₃ClF₂O | C₇H₂Cl₂F₂O | C₇H₄ClFO | C₇H₄F₂O |

| Molecular Weight | 176.55 g/mol | 211.00 g/mol | 158.56 g/mol | 142.10 g/mol |

| Appearance | Likely a solid or liquid | Clear colorless liquid | ||

| Boiling Point | 65-66 °C/17 mmHg | |||

| Melting Point | 2-3 °C | |||

| Density | 1.299 g/mL at 25 °C |

Safety Considerations:

Based on the hazard profiles of similar compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The compound is likely to be an irritant to the skin, eyes, and respiratory tract.

Potential Synthetic Pathways

Given the commercial availability of the corresponding acid chloride, the most direct route to this compound is through the reduction of 3-Chloro-2,4-difluorobenzoyl chloride. Several established methods for the reduction of acyl chlorides to aldehydes can be considered.

A common and effective method for this transformation is the Rosenmund reduction, which utilizes a poisoned palladium catalyst. Alternatively, milder reducing agents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can be employed.

References

- 1. 157373-00-7 Cas No. | 3-Chloro-2,4-difluorobenzoyl chloride | Matrix Scientific [matrixscientific.com]

- 2. fishersci.de [fishersci.de]

- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Gateway to Innovation: A Technical Guide to Key Intermediates from 3-Chloro-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical starting material in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties and provides multiple reaction sites for further chemical transformations. This technical guide provides an in-depth exploration of the key intermediates derived from this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways. The strategic incorporation of the 3-chloro-2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.

I. Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal: A Versatile Intermediate

One of the pivotal intermediates synthesized from 3-chloro-4-fluorobenzaldehyde is 3-(3-chloro-4-fluorophenyl)propanal. The synthesis of this intermediate is typically achieved through a two-step process involving a Horner-Wadsworth-Emmons olefination followed by a selective catalytic hydrogenation. This sequence is highly efficient and scalable, making it suitable for industrial applications.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination to (E)-3-(3-chloro-4-fluorophenyl)propenal

This reaction extends the carbon chain of the aldehyde and introduces a carbon-carbon double bond with high stereoselectivity for the E-isomer.

-

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium methoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous solution of ammonium chloride

-

-

Procedure:

-

A solution of sodium methoxide in anhydrous THF is prepared in a reactor under an inert atmosphere and cooled to 0°C.

-

Triethyl phosphonoacetate is added dropwise to the cooled sodium methoxide solution, maintaining the temperature below 5°C. The mixture is stirred for one hour at 0°C to ensure the complete formation of the phosphonate ylide.

-

A solution of 3-chloro-4-fluorobenzaldehyde in anhydrous THF is then added dropwise to the ylide solution over one hour, keeping the internal temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (approximately 25°C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is cooled to 10°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Step 2: Selective Catalytic Hydrogenation to 3-(3-Chloro-4-fluorophenyl)propanal

This step selectively reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate to yield the desired saturated aldehyde.

-

Materials:

-

(E)-3-(3-chloro-4-fluorophenyl)propenal

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethyl acetate

-

Hydrogen gas

-

-

Procedure:

-

A high-pressure hydrogenation reactor is charged with a solution of (E)-3-(3-chloro-4-fluorophenyl)propenal in ethyl acetate.

-

The 5% Pd/C catalyst is carefully added to the reactor under a gentle stream of nitrogen.

-

The reactor is sealed and purged with nitrogen three times, followed by purging with hydrogen gas three times.

-

The reactor is then pressurized with hydrogen gas to 3-5 bar.

-

The reaction mixture is stirred vigorously at a temperature between 25°C and 40°C for 8-12 hours, with the reaction progress monitored by HPLC.

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the final product.

-

Quantitative Data

| Parameter | Step 1: Horner-Wadsworth-Emmons Olefination | Step 2: Selective Catalytic Hydrogenation | Overall |

| Starting Material | 3-Chloro-4-fluorobenzaldehyde | (E)-3-(3-chloro-4-fluorophenyl)propenal | 3-Chloro-4-fluorobenzaldehyde |

| Key Reagents | Triethyl phosphonoacetate, Sodium methoxide | 5% Palladium on Carbon, Hydrogen gas | - |

| Solvent | Tetrahydrofuran (THF) | Ethyl acetate | - |

| Reaction Temperature | 0°C to 25°C | 25°C to 40°C | - |

| Reaction Time | 4 - 6 hours | 8 - 12 hours | - |

| Product | (E)-3-(3-chloro-4-fluorophenyl)propenal | 3-(3-Chloro-4-fluorophenyl)propanal | 3-(3-Chloro-4-fluorophenyl)propanal |

| Expected Yield | 85 - 95% | 90 - 98% | 76 - 93% |

| Purity (by HPLC) | >98% | >99% | >99% |

Synthesis Workflow

II. Heterocyclic Scaffolds: Gateway to Bioactive Molecules

The aldehyde functionality of this compound provides a versatile handle for the construction of various heterocyclic ring systems, which form the core of many biologically active compounds. While direct, one-pot syntheses of complex heterocycles from this starting material are not extensively documented in readily available literature, the aldehyde is a key precursor for building blocks that can then be cyclized. The following sections describe general and powerful strategies for the synthesis of pyrimidine and quinoline derivatives, for which intermediates derived from this compound are highly suitable.

A. Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic aromatic compounds that are components of nucleic acids and are found in many synthetic drugs. The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, which can be further modified to a variety of pyrimidine-based structures.

General Biginelli Reaction Protocol

-

Materials:

-

An aromatic aldehyde (e.g., this compound)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)

-

A suitable solvent (e.g., ethanol)

-

-

Procedure:

-

A mixture of the aldehyde, β-ketoester, and urea (or thiourea) is dissolved in the solvent.

-

A catalytic amount of acid is added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product often precipitates from the solution and can be isolated by filtration.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Logical Flow of the Biginelli Reaction

B. Quinoline Derivatives

Quinolines are another important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The Friedländer synthesis is a versatile method for constructing the quinoline ring system.

General Friedländer Synthesis Protocol

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone).[1] While this compound is not a direct substrate for the classical Friedländer synthesis (as it lacks the ortho-amino group), it can be a precursor to the necessary 2-aminoaryl aldehyde through a multi-step synthesis involving nitration and subsequent reduction.

Conceptual Pathway to Quinolines

-

Nitration: Introduction of a nitro group ortho to the aldehyde.

-

Reduction: Conversion of the nitro group to an amino group to form a 2-amino-3-chloro-4,6-difluorobenzaldehyde intermediate.

-

Friedländer Annulation: Reaction of the 2-aminoaryl aldehyde intermediate with a carbonyl compound containing an α-methylene group to form the quinoline ring.

Logical Flow of Quinoline Synthesis via Friedländer Annulation

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of key intermediates in drug discovery and development. The methodologies outlined in this guide for the synthesis of 3-(3-chloro-4-fluorophenyl)propanal, and the conceptual pathways to pyrimidine and quinoline derivatives, highlight the strategic importance of this starting material. The detailed protocols and quantitative data provided serve as a practical resource for researchers engaged in the synthesis of novel and complex organic molecules. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic routes and the development of innovative therapeutic agents.

References

Safeguarding the Integrity of 3-Chloro-2,4-difluorobenzaldehyde: A Technical Guide to Optimal Storage Conditions

For Immediate Release

This technical guide provides an in-depth analysis of the best practices for the storage of 3-Chloro-2,4-difluorobenzaldehyde, a critical building block in pharmaceutical and agrochemical research. The following recommendations are synthesized from safety and technical data of structurally analogous compounds and are designed to ensure the long-term stability and purity of this valuable reagent for researchers, scientists, and drug development professionals.

Core Storage Recommendations

The primary objective when storing this compound is to prevent its degradation through oxidation and reaction with atmospheric moisture. Benzaldehydes, as a class of compounds, are susceptible to oxidation to their corresponding benzoic acids, a process often catalyzed by light and air. Therefore, stringent adherence to the recommended storage conditions is paramount to maintain the compound's integrity.

It is recommended to store this compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, an inert atmosphere, such as nitrogen or argon, is highly advisable.

Quantitative Storage Parameters

To facilitate straightforward implementation of storage protocols, the following table summarizes the key quantitative parameters for the storage of this compound, based on data from similar halogenated benzaldehydes.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Minimizes degradation kinetics and maintains stability. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation to 3-Chloro-2,4-difluorobenzoic acid.[1] |

| Light Exposure | Store in darkness (amber vials) | Light can catalyze oxidative degradation.[2][3] |

| Container | Tightly sealed, appropriate material | Prevents contamination from atmospheric moisture and other environmental factors. |

Incompatible Materials and Conditions

To prevent hazardous reactions and maintain the purity of the compound, it is crucial to avoid storage in proximity to the following materials and conditions:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Strong Acids and Bases: May catalyze degradation or other unwanted reactions.

-

Heat and Ignition Sources: While the flash point is relatively high, it is good practice to store away from heat and potential ignition sources.[3][4]

Experimental Protocol: General Stability Assessment

-

Sample Preparation: Aliquot pure this compound into several vials under an inert atmosphere.

-

Condition Exposure: Store the vials under a matrix of conditions, including:

-

Recommended storage (2-8 °C, dark, inert atmosphere).

-

Room temperature (e.g., 20-25 °C) with and without light exposure.

-

Elevated temperature (e.g., 40 °C) in the dark.

-

Exposure to ambient air.

-

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), analyze the samples from each condition.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is a suitable method to quantify the purity of this compound and detect the formation of the primary degradation product, 3-Chloro-2,4-difluorobenzoic acid. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid for peak shape) is a typical starting point for method development.

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate and establish a retest date or shelf life under defined storage conditions.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound upon receipt and during its use in the laboratory.

References

Solubility of 3-Chloro-2,4-difluorobenzaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 3-Chloro-2,4-difluorobenzaldehyde in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Additionally, it summarizes key physicochemical properties and outlines a relevant synthetic pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that this compound, a polar aromatic aldehyde, will exhibit higher solubility in polar organic solvents. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| CAS Number | 127675-46-1 | [1] |

| Molecular Formula | C₇H₃ClF₂O | [2] |

| Molecular Weight | 176.55 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

Theoretical Considerations for Solubility

The solubility of this compound in organic solvents is governed by its molecular structure. The presence of a polar aldehyde group (-CHO) and electronegative halogen atoms (Cl and F) imparts a significant dipole moment to the molecule. This polarity suggests good solubility in polar solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). In contrast, its solubility is expected to be lower in nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the bath temperature, avoiding disturbance of the sediment.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Synthesis Pathway

This compound is a valuable building block in organic synthesis. The following diagram illustrates a potential synthetic route. A related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is synthesized from 2,4-difluoro-3-chlorobenzoic acid through nitration, esterification, reduction, diazotization, and hydrolysis.[3]

Caption: A plausible synthetic route to this compound.

Applications in Research and Development

This compound and its derivatives are important intermediates in the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2] Consequently, understanding the solubility of this compound is crucial for its effective use in drug design and development, enabling efficient reaction setups, purification processes, and formulation development.

References

A Guide to Hazard Assessment and Safe Handling of 3-Chloro-2,4-difluorobenzaldehyde and Related Novel Benz-aldehydes

Abstract

3-Chloro-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in pharmaceutical and agrochemical synthesis. However, as a novel or low-volume research chemical, it lacks a comprehensive, publicly available Material Safety Data Sheet (MSDS). This guide provides a framework for researchers, scientists, and drug development professionals to conduct a thorough hazard assessment and establish robust, self-validating safe handling protocols. By leveraging data from structurally related analogs, we present a systematic approach to infer potential hazards, define necessary engineering and personal protective controls, and outline emergency procedures. This document serves not as a replacement for a formal MSDS, but as an in-depth technical guide to risk mitigation in a research and development setting where complete safety data is often unavailable.

Introduction: The Challenge of Incomplete Safety Data

In the fast-paced environment of drug discovery and chemical synthesis, researchers frequently work with novel compounds for which toxicological and comprehensive safety data are not yet established. This compound represents a classic case. Its utility as a synthetic intermediate is clear, but the absence of a dedicated MSDS requires a proactive and logical approach to safety.

The fundamental principle of chemical safety dictates that in the absence of data, a compound should be treated as hazardous. This guide operationalizes that principle by using a structural analogy approach. By examining the known hazards of closely related molecules, we can anticipate the potential risks of the target compound and implement appropriately conservative safety measures. The causality is clear: shared functional groups (aldehyde, chloro-, fluoro-) and similar molecular structures often lead to comparable reactivity and toxicological profiles.

Compound Identification and Physicochemical Analysis by Analogy

The first step in any risk assessment is to understand the fundamental properties of the chemical. While specific experimental data for this compound is scarce, we can compare its calculated properties with the known data of its structural analogs.

Target Compound: this compound

-

Molecular Formula: C₇H₃ClF₂O

-

Molecular Weight: 176.55 g/mol [1]

-

CAS Number: Not definitively assigned in public databases.

The primary analogs for our analysis are chosen based on the presence and position of the key functional groups:

-

2,4-Difluorobenzaldehyde (CAS 1550-35-2): Shares the difluoro-substitution pattern.

-

3-Chloro-4-fluorobenzaldehyde (CAS 34328-61-5): A positional isomer that informs on the chloro- and fluoro- group effects.

Table 1: Comparative Physicochemical Properties

| Property | This compound | 2,4-Difluorobenzaldehyde | 3-Chloro-4-fluorobenzaldehyde |

| CAS Number | Not Available | 1550-35-2[2] | 34328-61-5[3] |

| Appearance | White to pale yellow solid (predicted)[1] | Clear colorless liquid[4] | Colorless liquid |

| Molecular Weight | 176.55 g/mol [1] | 142.10 g/mol [5] | 158.56 g/mol [3] |

| Melting Point | Not Available | 2-3 °C[6] | 28-30 °C |

| Boiling Point | ~205 °C at 760 mmHg (estimated)[1] | 65-66 °C at 17 mmHg[6] | 66 °C |

| Flash Point | ~78 °C (estimated)[1] | 55 °C (closed cup)[6] | 113 °C (closed cup) |

Analysis: The aldehyde functional group is common to all. The addition of halogen atoms generally increases the molecular weight, boiling point, and density. Based on its analogs, this compound is expected to be a solid or low-melting solid at room temperature and a combustible liquid.

Hazard Identification and GHS Classification (Inferred)

By synthesizing the GHS classifications of its analogs, we can construct a conservative, inferred hazard profile for this compound.

-

Skin Corrosion/Irritation: All major analogs, including 2,4-Difluorobenzaldehyde and 3-Chloro-4-fluorobenzaldehyde, are classified as causing skin irritation (H315)[3][7]. Therefore, it is imperative to assume this compound is a skin irritant.

-

Serious Eye Damage/Irritation: Analogs are consistently classified as causing serious eye irritation (H319)[3][7]. This indicates a high probability of severe eye irritation upon contact.

-

Specific Target Organ Toxicity (Single Exposure): Analogs frequently carry the H335 classification for causing respiratory irritation[3][7]. The aldehyde functional group, in particular, is often associated with respiratory tract irritation. Inhalation of dust or vapors must be strictly avoided.

-

Flammability: While some analogs are classified as flammable liquids (H226)[7], others are merely combustible. Given the estimated flash point of ~78°C, it should be treated as a combustible liquid, and sources of ignition should be controlled.

Inferred GHS Classification Summary:

| Hazard Class | GHS Hazard Code (Inferred) | Signal Word |

| Skin Irritation | H315 | Warning |

| Eye Irritation | H319 | Warning |

| STOT (Single Exposure) | H335 (Respiratory) | Warning |

Protocols for Safe Handling and Exposure Control

The following protocols are designed as a self-validating system. Adherence to these steps provides a robust defense against the inferred hazards. The causality is direct: preventing contact and inhalation eliminates the primary routes of exposure and risk.

Engineering Controls: The First Line of Defense

-

Primary Containment: All manipulations of this compound (weighing, transfers, reaction setup) must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute. The fume hood provides the primary barrier against inhalation of vapors or fine particulates.

-

Ventilation: Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour) to dilute any fugitive emissions.

-

Proximity of Safety Equipment: A certified safety shower and eyewash station must be located within a 10-second travel distance of the workstation, as mandated by OSHA and ANSI standards. Ensure these are tested weekly.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered PPE approach is mandatory. Based on the hazards of skin/eye irritation and potential respiratory effects, the following ensemble is required:

-

Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards are the minimum requirement.[8] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.

-